Late-stage fluorination of oxindole often produces complex mixtures of regioisomers, requiring costly chromatographic purification. 2-(4-Fluoro-2-nitrophenyl)acetic acid (CAS 39616-95-0) provides a direct, pre-fluorinated route to 6-fluorooxindole with absolute regiocontrol. • Reductive cyclization in a single step, eliminating hazardous fluorinating agents • Validated precursor for VEGFR/PDGFR inhibitors and RSV antiviral APIs • Ensures 6-fluoro regiochemistry critical for target binding and metabolic stability Reliable, scalable supply for pharmaceutical R&D and production.
2-(4-Fluoro-2-nitrophenyl)acetic acid (CAS 39616-95-0) is a highly specialized, pre-fluorinated aromatic building block primarily procured for the regioselective synthesis of 6-fluorooxindole and related indolin-2-one scaffolds. Featuring a carboxylic acid moiety ortho to a nitro group and para to a fluorine atom, this compound is engineered for quantitative reductive cyclization. In industrial and pharmaceutical manufacturing, it serves as the definitive precursor for 6-fluoro-substituted kinase inhibitors and antiviral agents, eliminating the need for hazardous and unselective late-stage fluorination of the indole core [1].
Supports kinase selectivity research workflow for PKC isozyme profiling.
Cell-permeable probe for intracellular kinase assays.
Natural product alkaloid scaffold with reported PKC pathway inhibition.
Comparator assay-response context for classical PKC isoforms.
Research-use-only bioactive compound; not for clinical or diagnostic use.
Substituting 2-(4-fluoro-2-nitrophenyl)acetic acid with unfluorinated 2-(2-nitrophenyl)acetic acid or isomeric analogs (e.g., 5-fluoro derivatives) fundamentally alters the downstream active pharmaceutical ingredient (API) binding profile, as the 6-fluoro position is critical for target binding affinity and metabolic stability in validated drug scaffolds [1]. Furthermore, attempting to use unsubstituted oxindole and subjecting it to late-stage electrophilic fluorination typically results in poor yields, complex regioisomer mixtures, and requires difficult chromatographic separations. Procuring the exactly substituted 4-fluoro-2-nitrophenyl precursor ensures absolute regiocontrol and enables a highly efficient, single-step reductive cyclization to the target 6-fluorooxindole, making it non-interchangeable for established pharmaceutical manufacturing routes[2].
Pan-PKC inhibitors may not reproduce isoform-specific pathway-response endpoints observed with this compound.
Natural-product analogs or reduced metabolites may shift kinase selectivity profiles; direct substitution requires review.
Cytotoxicity profiles can differ across cell models; cell-model endpoint review recommended before method transfer.
The synthesis of 6-fluorooxindole from 2-(4-fluoro-2-nitrophenyl)acetic acid via catalytic hydrogenation (Pd/C in acetic acid) achieves isolated yields exceeding 90% due to the spontaneous lactamization of the intermediate amine [1]. In contrast, attempting to synthesize 6-fluorooxindole via late-stage electrophilic fluorination of unsubstituted oxindole typically results in complex mixtures with the target regioisomer isolated in <50% yield due to competing reactions at the 4- and 5-positions [2].
| Evidence Dimension | Isolated yield of 6-fluorooxindole |
| Target Compound Data | >90% via reductive cyclization |
| Comparator Or Baseline | <50% via direct electrophilic fluorination of oxindole |
| Quantified Difference | Over 40% absolute yield improvement and elimination of regioisomer byproducts |
| Conditions | Pd/C hydrogenation vs. late-stage electrophilic fluorination |
Procuring the pre-fluorinated precursor avoids the massive yield losses and purification bottlenecks associated with unselective late-stage fluorination.
2-(4-Fluoro-2-nitrophenyl)acetic acid strictly determines the substitution pattern of the resulting oxindole, yielding 100% 6-fluorooxindole upon cyclization. Procuring the isomeric 2-(5-fluoro-2-nitrophenyl)acetic acid yields 5-fluorooxindole, which fundamentally alters the binding affinity in receptor tyrosine kinases (RTKs) [1]. Shifting the fluorine from the 5- to the 6-position on the indolin-2-one core can result in up to a 10-fold or greater difference in IC50 values against specific kinase targets like VEGFR or PDGFR [1].
| Evidence Dimension | Regiochemical purity and target binding impact |
| Target Compound Data | 100% 6-fluoro isomer (critical for specific RTK profiles) |
| Comparator Or Baseline | 5-fluoro isomer (yields different API binding profile) |
| Quantified Difference | Complete structural divergence leading to significant shifts in kinase IC50 |
| Conditions | Indolin-2-one core synthesis and RTK binding assays |
Selecting the exact fluoro-isomer precursor is non-negotiable for maintaining the validated structure-activity relationship (SAR) of the target pharmaceutical.
The reduction of 2-(4-fluoro-2-nitrophenyl)acetic acid proceeds seamlessly in standard industrial solvents (e.g., acetic acid) using standard Pd/C or low-cost iron powder, with the intermediate amine spontaneously lactamizing to the oxindole without requiring isolation [1]. Compared to multi-step cross-coupling approaches starting from halonitrobenzenes, which require expensive palladium ligands and strict anhydrous conditions, this acetic acid derivative allows for a single-step, moisture-compatible cyclization [1].
| Evidence Dimension | Process steps and reagent requirements |
| Target Compound Data | 1-step spontaneous lactamization (Fe/AcOH or Pd/C) |
| Comparator Or Baseline | Multi-step cross-coupling from halonitrobenzenes |
| Quantified Difference | Eliminates at least 1 synthetic step and the need for specialized anhydrous cross-coupling ligands |
| Conditions | Industrial scale-up of oxindole derivatives |
Direct reductive cyclization of the acetic acid derivative significantly lowers catalyst costs and simplifies the manufacturing workflow.
Serves as the validated starting material for developing VEGFR and PDGFR inhibitors where the 6-fluoroindolin-2-one core is strictly required for optimal receptor pocket binding and metabolic stability [1].
Acts as an essential precursor for the spirocyclopropyl oxindole fragment of respiratory syncytial virus (RSV) fusion inhibitors, enabling scalable synthesis of the antiviral API [2].
Utilized in combinatorial chemistry and drug discovery workflows to generate pure 6-fluoroindole and 6-fluorooxindole derivatives without the interference of 4-fluoro or 5-fluoro regioisomers[1].